![molecular formula C14H18N4O2 B2414697 3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide CAS No. 2034266-08-3](/img/structure/B2414697.png)

3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

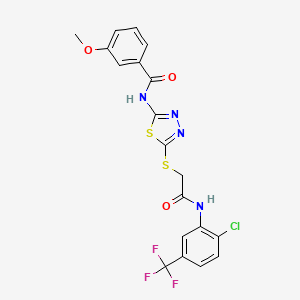

“3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is part of a novel series of highly potent and selective tetrahydropyrazolo pyrazines .

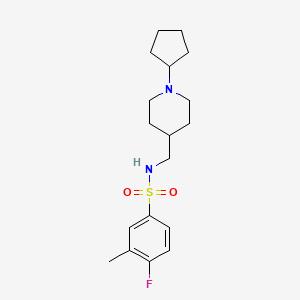

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple rings and functional groups. The compound includes a tetrahydropyrazolo[1,5-a]pyridin-3-yl group, which is a bicyclic structure with nitrogen atoms . The exact structure can be determined using techniques such as X-ray diffraction .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research has demonstrated the utility of isoxazoline and pyrazolo[1,5-a]pyrimidine derivatives in synthesizing compounds with significant biological activities. For example, studies have explored the regioselectivity of 1,3-dipolar cycloadditions to create isoxazoline and pyrazolo[1,5-a]pyrimidine derivatives, revealing their potential in producing compounds with antimicrobial, anti-inflammatory, and analgesic properties (Zaki, Sayed, & Elroby, 2016). These synthetic approaches and biological evaluations suggest that the structural features present in the compound of interest may confer valuable biological activities.

Anticancer and Anti-5-Lipoxygenase Agents

Furthermore, the synthesis of novel pyrazolopyrimidines derivatives has been linked to anticancer and anti-5-lipoxygenase activities. A study demonstrated the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their evaluation against cancer cell lines, highlighting the potential of such compounds in therapeutic applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Jannet, 2016).

Antimicrobial Activities

The antimicrobial activities of isoxazoline and pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives further underscore the potential of compounds with similar structural features in addressing microbial infections. Novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized through [3+2] cycloaddition, showcasing their expected antimicrobial effects (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine system, which is a structural element of numerous biologically active compounds . .

Mode of Action

It is synthesized via 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, resulting in 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and −3,6-dicarboxylic acid monoamides . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is part of a class of nitrogen-containing heterocycles, which are known to be involved in a wide range of biological activities

Result of Action

Given its structural similarity to other biologically active compounds, it is plausible that it may have significant effects at the molecular and cellular levels

Propiedades

IUPAC Name |

3,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-9-13(10(2)20-17-9)14(19)15-7-11-8-16-18-6-4-3-5-12(11)18/h8H,3-7H2,1-2H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEZFTNSPINXRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2=C3CCCCN3N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2414614.png)

![2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2414615.png)

![2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2414617.png)

![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide](/img/structure/B2414627.png)

![5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine](/img/structure/B2414628.png)

![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)

![2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2414637.png)